3-(4-chlorophenyl)-N-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
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Overview
Description
3-(4-Chlorophenyl)-N-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a complex organic compound belonging to the phthalazine class. This compound features a chlorophenyl group attached to a phthalazine ring, which is further modified with a methyl group and a carboxamide moiety. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds can affect mycelial growth by disrupting membrane integrity . This disruption can lead to changes in the cell’s ability to function and survive.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, suggesting that they may interact with multiple biochemical pathways . For example, indole derivatives have been found to possess various biological activities, which suggests that they may interact with a variety of biochemical pathways .
Pharmacokinetics
Similar compounds have been found to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties can impact the compound’s bioavailability and its ability to reach its target sites in the body.
Result of Action
Similar compounds have been found to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
For example, the efficacy of some compounds can be affected by factors such as pH, temperature, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It has been suggested that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Future studies should investigate any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-N-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves multiple steps, starting with the formation of the phthalazine core One common approach is the condensation of phthalic anhydride with hydrazine to form phthalazine, followed by chlorination to introduce the 4-chlorophenyl group
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful control of temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phthalazines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Phthalazine derivatives: Other phthalazine derivatives with different substituents.
Chlorophenyl compounds: Compounds containing chlorophenyl groups with varying functional groups.
Uniqueness: 3-(4-Chlorophenyl)-N-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-methyl-4-oxophthalazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-18-15(21)14-12-4-2-3-5-13(12)16(22)20(19-14)11-8-6-10(17)7-9-11/h2-9H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEIWIXNFSFSBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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